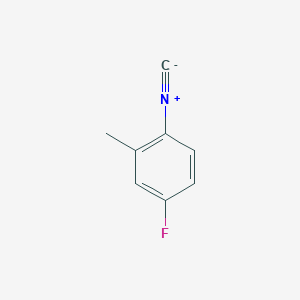

4-Fluoro-2-methylphenylisocyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-isocyano-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNBKNIHVMGHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374609 | |

| Record name | 4-Fluoro-2-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153797-68-3 | |

| Record name | 4-Fluoro-2-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 2 Methylphenylisocyanide

Overview of Established Routes to Aromatic Isocyanides Applicable to 4-Fluoro-2-methylphenylisocyanide

The most common and reliable method for synthesizing aromatic isocyanides is the two-step Ugi procedure, which involves the formylation of a primary amine followed by dehydration of the resulting formamide (B127407). mdpi.comrsc.org This method is widely applicable to a broad range of aromatic amines, including substituted anilines like 4-fluoro-2-methylaniline.

Another established, though less common, method is the Hofmann carbylamine reaction. scienceinfo.comwikipedia.org This reaction involves treating a primary amine with chloroform (B151607) and a strong base, such as alcoholic potassium hydroxide (B78521), to generate a dichlorocarbene (B158193) intermediate that converts the amine to the isocyanide. wikipedia.org While it serves as a qualitative test for primary amines due to the strong and unpleasant odor of the isocyanide product, its preparative utility can be limited by side reactions and the use of hazardous reagents. scienceinfo.com

The general synthetic routes applicable to this compound are summarized below:

| Reaction Name | Starting Material | Reagents | Product | Key Features |

| Ugi's Method | 4-Fluoro-2-methylaniline | 1. Formic acid or other formylating agent 2. Dehydrating agent (e.g., POCl₃, TsCl) and a base | This compound | Reliable, high-yielding, and applicable to a wide range of amines. mdpi.comrsc.org |

| Hofmann Carbylamine Reaction | 4-Fluoro-2-methylaniline | Chloroform (CHCl₃), alcoholic potassium hydroxide (KOH) | This compound | Classic method, useful for detection, but can have limited synthetic scope. scienceinfo.comwikipedia.org |

Novel and Optimized Synthetic Protocols for this compound

Recent research has focused on developing more sustainable and efficient protocols for isocyanide synthesis, addressing the drawbacks of classical methods.

The dehydration of the precursor, N-formyl-4-fluoro-2-methylphenylamine, is a critical step in the Ugi synthesis. A variety of dehydrating agents have been employed, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine (B92270) being a common choice. mdpi.com However, concerns over the toxicity and handling of POCl₃ have spurred the investigation of alternative reagents.

Recent studies have highlighted the use of p-toluenesulfonyl chloride (p-TsCl) as a milder and more environmentally friendly dehydrating agent. nih.govrsc.org The reaction is typically carried out in the presence of a base, and mechanochemical approaches using p-TsCl and triethylamine have also been reported, offering a solvent-free synthetic route. nih.gov

A comparison of common dehydrating agents for N-formyl precursors is presented below:

| Dehydrating Agent | Base | Advantages | Disadvantages |

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | High efficiency, fast reaction times. mdpi.com | Toxic, corrosive, requires careful handling. researchgate.net |

| p-Toluenesulfonyl chloride (p-TsCl) | Triethylamine, Sodium carbonate | Less toxic, cheaper, simplified work-up. rsc.org | May require longer reaction times for some substrates. nih.gov |

| Diphosgene | Tertiary amines | Effective dehydrating agent. mdpi.com | Highly toxic, requires special handling precautions. |

| Burgess Reagent | - | Mild conditions. wikipedia.org | Expensive, may not be suitable for large-scale synthesis. |

While the dehydration of formamides is the predominant route, other functional groups can, in principle, be converted to isocyanides. For instance, the conversion of thiocarbonyl compounds, such as isothiocyanates, to isocyanides is a known transformation, though less commonly employed for the synthesis of aromatic isocyanides like this compound. These methods often involve desulfurization reactions using reagents like phosphines.

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for isocyanides. acs.org Key areas of focus include the use of safer solvents, reduction of waste, and the development of catalytic and solvent-free methods.

The use of p-TsCl as a dehydrating agent is a significant step towards a greener synthesis. rsc.org Furthermore, mechanochemistry, which involves grinding solid reactants together, has emerged as a promising sustainable technique that can reduce or eliminate the need for bulk solvents. nih.gov Another green approach involves conducting the dehydration of formamides in water using micellar conditions, which replaces hazardous organic solvents with water. rsc.org

| Approach | Description | Benefits |

| Mechanochemistry | Grinding solid N-formyl-4-fluoro-2-methylphenylamine with a dehydrating agent and a solid base. nih.gov | Solvent-free, reduced waste, potentially faster reaction times. |

| Micellar Catalysis | Performing the dehydration reaction in water with the aid of surfactants to form micelles. rsc.org | Use of an environmentally benign solvent (water), replacement of toxic reagents. |

| Use of Greener Reagents | Employing less toxic and more sustainable dehydrating agents like p-toluenesulfonyl chloride. rsc.org | Reduced environmental impact and improved safety profile. |

Chemo- and Regioselective Considerations in the Synthesis of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. youtube.comyoutube.com In the synthesis of this compound from 4-fluoro-2-methylaniline, the formylation step is highly chemoselective for the primary amino group.

Regioselectivity, the preference for reaction at one position over another, is also a crucial aspect. youtube.com The starting material, 4-fluoro-2-methylaniline, has a defined substitution pattern. The synthesis of this precursor itself requires careful control of regioselectivity. For example, the nitration of 3-fluorotoluene (B1676563) would need to be selective to produce 5-fluoro-2-nitrotoluene, which can then be reduced to 4-fluoro-2-methylaniline. chemicalbook.com Any deviation in the regioselectivity during the synthesis of the aniline (B41778) precursor would lead to isomeric impurities in the final isocyanide product.

Scale-Up Considerations and Industrial Feasibility of this compound Production

The industrial production of isocyanides presents several challenges, including the handling of potentially hazardous reagents and the often-unpleasant odor of the products. scienceinfo.com For the scale-up of this compound synthesis, the Ugi method based on the dehydration of the corresponding formamide is the most viable route.

Key considerations for industrial scale-up include:

Reagent Selection: Opting for less hazardous and more cost-effective reagents like p-TsCl over POCl₃ or phosgene (B1210022) derivatives is crucial for both safety and economic reasons. rsc.orgwikipedia.org

Process Optimization: Minimizing reaction times, simplifying work-up procedures, and reducing solvent usage are essential for an efficient and sustainable industrial process. rsc.org

Safety Measures: Due to the potential toxicity of isocyanides and the reagents used in their synthesis, robust safety protocols, including proper ventilation and personal protective equipment, are non-negotiable. scienceinfo.comwikipedia.org

Waste Management: Developing strategies for the treatment and disposal of waste generated during the synthesis is a critical aspect of green and sustainable industrial production.

Recent advancements in continuous flow chemistry offer a promising avenue for the safer and more efficient large-scale synthesis of isocyanides. acs.org Flow reactors can provide better control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and facilitate easier purification.

Reactivity Profile and Mechanistic Studies of 4 Fluoro 2 Methylphenylisocyanide

Nucleophilic and Electrophilic Reactivity Modes of the Isocyanide Functional Group in 4-Fluoro-2-methylphenylisocyanide

The carbon atom of the isocyanide group has a lone pair of electrons, making it nucleophilic. nih.gov However, isocyanides are generally considered weak nucleophiles, with reactivity comparable to that of allylsilanes and silyl (B83357) enol ethers. researchgate.net Their nucleophilicity is often enhanced in the presence of highly electrophilic species. researchgate.net The nucleophilic character of this compound would be influenced by the electron-donating ortho-methyl group, which increases electron density at the isocyanide carbon, and the electron-withdrawing para-fluoro group, which decreases it.

Conversely, the isocyanide carbon can also act as an electrophile, a characteristic attributed to its ability to stabilize an adjacent negative charge and the presence of a π* antibonding orbital that can accept electrons. imtm.cz This electrophilic nature is crucial in reactions like the α-addition of both a nucleophile and an electrophile to the same carbon atom, a key step in many multicomponent reactions. imtm.czresearchgate.net The electrophilicity of this compound is expected to be enhanced by the electron-withdrawing fluorine atom.

This dual reactivity allows isocyanides to react with a wide range of substrates, including nucleophiles, electrophiles, and radicals, leading to the formation of diverse molecular architectures. acs.org

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Isocyanides, including this compound, are versatile C1 synthons in various cycloaddition processes. researchgate.net

[2+1] Cycloadditions: In these reactions, the isocyanide acts as a one-atom component, reacting with a two-atom partner. For instance, the reaction of isocyanides with alkynes to form cyclopropenimine derivatives has been studied. acs.orgacs.org Theoretical studies have shown that these reactions often proceed through a two-step mechanism involving a zwitterionic intermediate, with the isocyanide behaving as an electrophile. acs.orgacs.org Heterometallic phosphinidene (B88843) complexes have also been shown to undergo [2+1] cycloaddition with isocyanides. mdpi.com

[3+1] Cycloadditions: While less common than other cycloaddition modes, [3+1] cycloadditions offer a route to four-membered rings. researchgate.net This type of reaction has been reported for isocyanides, highlighting their versatility in ring construction. researchgate.net

[4+1] Cycloadditions: These are among the most prominent cycloaddition reactions involving isocyanides, providing a direct pathway to five-membered heterocyclic rings such as pyrroles, imidazoles, furans, and oxazoles. rsc.orgresearchgate.netrsc.org In these reactions, the isocyanide serves as the C1 component, reacting with a four-atom conjugated system (a heterodiene). rsc.orgresearchgate.net The reaction of isocyanides with in situ generated ortho-quinone methides is a notable example, leading to the synthesis of 2-aminobenzofurans. mdpi.com The reactivity in these cycloadditions can be influenced by Lewis acids and the electronic nature of the substituents on both the isocyanide and the diene. rsc.org

Table 1: Examples of Cycloaddition Reactions Involving Isocyanides

| Cycloaddition Type | Reactants | Product Type | Reference(s) |

|---|---|---|---|

| [2+1] | Isocyanide + Alkyne | Cyclopropenimine | acs.orgacs.org |

| [2+1] | Isocyanide + Heterometallic Phosphinidene Complex | Azaphosphallene Complex | mdpi.com |

| [3+3] | α-Acidic Isocyanide + Azomethine Imine | 1,2,4-Triazine Derivative | nih.govacs.orgacs.org |

| [4+1] | Isocyanide + Conjugated Heterodiene | 5-Membered Heterocycle | rsc.orgresearchgate.netrsc.org |

| [4+1] | Isocyanide + ortho-Quinone Methide | 2-Aminobenzofuran | mdpi.com |

| [4+2] | Furan Derivative + Maleimide | Norcantharimide Derivative | researchgate.net |

Isocyanides can participate in cycloaddition reactions that incorporate heteroatoms into the resulting ring system. The reaction of isocyanides with tetrazines is a well-known example of a [4+1] cycloaddition that forms a nitrogen-containing heterocycle, which can then undergo further transformations. nih.gov Additionally, reactions with heterodienes containing nitrogen, oxygen, or sulfur atoms are common, leading to a variety of heterocyclic structures. rsc.orgthieme-connect.com The radical reactions of isocyanides with heteroatom radicals are also a promising area for synthesizing nitrogen-containing molecules modified with various heteroatoms. nih.govresearchgate.net

Insertion Reactions Involving this compound

Isocyanides can insert into various single and multiple bonds, a reaction of significant utility in organic and organometallic chemistry. rsc.org This reactivity is central to many catalytic processes. The insertion of an isocyanide into a metal-carbon bond is a fundamental step in many polymerization and oligomerization reactions. rsc.org Furthermore, isocyanides can insert into heteroatom-hydrogen bonds and carbon-halogen bonds, often catalyzed by Lewis or Brønsted acids or transition metals. rsc.org The electronic properties of this compound, influenced by the fluoro and methyl groups, would affect the kinetics and outcome of these insertion reactions.

Polymerization and Oligomerization Pathways of this compound

Isocyanides are known to undergo polymerization and oligomerization under various conditions. wikipedia.org The polymerization of aryl isocyanides can be initiated by organorhodium complexes to produce poly(isocyanide)s, which often have a helical structure. acs.org The living nature of these polymerizations allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices. acs.org The steric bulk of substituents on the aryl isocyanide can significantly influence the polymerization process. acs.org

Oligomerization of aryl isocyanides can be achieved using reducing agents like vanadium(II) complexes, leading to trimers and tetramers through a reductive coupling pathway. rsc.orgrsc.org The specific products formed can be controlled by reaction parameters such as temperature and stoichiometry. rsc.orgrsc.org The tendency of isocyanides to polymerize must often be controlled in other reactions, for example, by carefully managing the conditions for generating heteroatom radicals in radical addition reactions. nih.gov

Table 2: Polymerization/Oligomerization of Aryl Isocyanides

| Reaction Type | Initiator/Reagent | Product(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| Living Polymerization | Arylrhodium Complexes | Poly(isocyanide)s | Narrow polydispersity, potential for block copolymers. | acs.org |

| Reductive Oligomerization | Vanadium(II) Complex | Trimers, Tetramers | Controlled reduction, product selectivity via temperature/stoichiometry. | rsc.orgrsc.org |

| Cationic Oligomerization | Lewis/Brønsted Acids | Oligomers | Can be initiated by acids. | acs.org |

Organometallic Reactions of this compound

Isocyanides are excellent ligands for transition metals, acting as electron-rich analogs of carbon monoxide. wikipedia.org They form stable complexes with most transition metals, and this coordination chemistry is fundamental to their use in catalysis. wikipedia.org In organometallic complexes, the coordinated isocyanide can undergo a variety of transformations.

For instance, palladium-catalyzed reactions involving isocyanides are widely used for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The insertion of isocyanides into metal-element bonds is a key step in many of these catalytic cycles. rsc.org The reaction of this compound with organometallic reagents would be influenced by both the electronic effects of the ring substituents on the σ-donating and π-accepting properties of the ligand and the steric hindrance from the ortho-methyl group affecting its coordination to the metal center.

Mechanistic Investigations of this compound Transformations Using Advanced Kinetic and Spectroscopic Techniques

The study of the reaction mechanisms of this compound would involve a multi-pronged approach, combining kinetic analysis to understand reaction rates and dependencies with spectroscopic methods to observe the structural evolution of the reacting species.

Kinetic Studies:

Kinetic investigations are fundamental to determining the rate laws of reactions involving this compound, which in turn provide insights into the molecularity of the rate-determining step. For a hypothetical reaction, such as a cycloaddition, the rate of the reaction would be monitored under varying concentrations of the reactants.

For instance, in a [3+2] cycloaddition reaction with a dipolarophile, the reaction progress could be followed using techniques like UV-Vis spectroscopy or NMR spectroscopy. A hypothetical kinetic experiment could yield data similar to what is presented in Table 1.

Table 1: Hypothetical Kinetic Data for a Cycloaddition Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Dipolarophile] (M) | Initial Rate (M/s) |

| 1 | 0.010 | 0.010 | 1.5 x 10⁻⁵ |

| 2 | 0.020 | 0.010 | 3.0 x 10⁻⁵ |

| 3 | 0.010 | 0.020 | 3.0 x 10⁻⁵ |

| Note: This data is hypothetical and for illustrative purposes only. |

From such data, the rate law could be determined. In this hypothetical case, the doubling of the initial rate upon doubling the concentration of either reactant suggests a second-order rate law: Rate = k[this compound][Dipolarophile]. This would be consistent with a concerted or a stepwise mechanism where the initial bimolecular step is rate-determining.

Further kinetic studies would involve determining the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) by performing the reaction at different temperatures and applying the Eyring equation. A large negative entropy of activation would support a highly ordered transition state, characteristic of many cycloaddition reactions.

Advanced Spectroscopic Techniques:

To directly observe the fleeting intermediates that may be involved in the transformations of this compound, advanced time-resolved spectroscopic techniques are indispensable.

Transient Absorption Spectroscopy: This technique allows for the detection and characterization of short-lived excited states and reactive intermediates. Upon photoexcitation of a precursor or a reaction mixture involving this compound, the transient absorption spectrum can reveal the formation of species such as carbenes, nitrenes, or radical ions, depending on the reaction conditions. The decay kinetics of these transient signals provide information about their lifetimes and subsequent reaction pathways. A hypothetical transient absorption spectrum might show a broad absorption band in the visible region, which could be assigned to a specific intermediate based on computational studies and quenching experiments.

Time-Resolved Infrared (TR-IR) Spectroscopy: TR-IR is particularly powerful for studying isocyanide reactions due to the strong and distinct infrared absorption of the isocyanide functional group (~2130 cm⁻¹ for aryl isocyanides). acs.org Any transformation involving this group will lead to significant changes in the IR spectrum. For example, in a cycloaddition reaction, the disappearance of the isocyanide peak and the appearance of new vibrational bands corresponding to the product can be monitored in real-time. Furthermore, the vibrational spectrum of any intermediate can be captured, providing direct structural information. For instance, the formation of a ketenimine intermediate would be characterized by a strong absorption band around 2000-2050 cm⁻¹.

A hypothetical TR-IR study of a reaction of this compound could yield the data presented in Table 2.

Table 2: Hypothetical Time-Resolved Infrared (TR-IR) Data for a Reaction of this compound

| Time (nanoseconds) | Wavenumber (cm⁻¹) | Assignment |

| 0 | 2135 | This compound (N≡C stretch) |

| 50 | 2040 | Intermediate (e.g., Ketenimine C=C=N stretch) |

| 500 | 1720 | Product (C=O stretch) |

| Note: This data is hypothetical and for illustrative purposes only. |

This compound in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net Isocyanides are crucial reactants in many of the most famous MCRs due to their unique reactivity. nih.gov

Ugi Reaction Variants with this compound

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org This reaction is celebrated for its ability to rapidly generate diverse libraries of peptide-like structures. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid in a concerted fashion, culminating in a Mumm rearrangement to yield the final stable product. wikipedia.org While numerous isocyanides have been employed in the Ugi reaction to create a vast array of compounds, nih.govfrontiersin.orgnih.gov specific studies detailing the use of this compound, its reactivity, and the properties of the resulting products are not present in the current body of scientific literature. Consequently, no data tables on its performance in Ugi reactions can be compiled.

Passerini Reaction Implementations Involving this compound

The Passerini three-component reaction is another fundamental isocyanide-based MCR, reacting an isocyanide with a carboxylic acid and a carbonyl compound (an aldehyde or ketone) to form α-acyloxy amides. wikipedia.orgorganic-chemistry.org First described in 1921, it is valued for its high atom economy and operational simplicity. wikipedia.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents. organic-chemistry.orgnih.gov Despite its long history and wide application in synthesizing complex molecules and polymers, wikipedia.org there are no documented instances of the Passerini reaction being carried out with this compound. Research findings that would allow for an analysis of the electronic and steric effects of the fluoro and methyl substituents on the phenyl ring in this reaction are therefore absent.

Other Isocyanide-Based Multicomponent Transformations (e.g., Biginelli, van Leusen)

Beyond the Ugi and Passerini reactions, isocyanides are key components in other important transformations. The Biginelli reaction, which produces dihydropyrimidinones, traditionally involves an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.org While isocyanide-based variations exist, none have been reported with this compound.

The van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) for the synthesis of various heterocycles. organic-chemistry.orgwikipedia.org For instance, the van Leusen imidazole (B134444) synthesis involves the reaction of TosMIC with an aldimine, organic-chemistry.orgmdpi.com and a related process can yield oxazoles from aldehydes. wikipedia.org These reactions, however, are specifically reliant on the unique properties of TosMIC, and analogous transformations using aryl isocyanides like this compound are not standard and have not been reported.

Role of this compound as a Versatile Building Block for Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Isocyanides serve as versatile C1 building blocks for constructing a wide variety of these ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Quinolines, Pyridines)

The synthesis of nitrogen-containing heterocycles is a major focus of organic chemistry.

Imidazoles: These five-membered rings are present in many biologically active molecules. The van Leusen imidazole synthesis is a classic method for their preparation. organic-chemistry.orgresearchgate.net Other methods also exist for creating substituted imidazoles, including those bearing fluoroaryl groups. nih.govresearchgate.net However, no synthetic routes starting from or employing this compound to produce imidazole derivatives are described in the literature.

Quinolines: The quinoline (B57606) scaffold is a key feature in many pharmaceuticals. Numerous synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed to construct this ring system. nih.gov Modern approaches often involve metal-catalyzed cyclization reactions. nih.gov A search for synthetic procedures for quinolines that utilize this compound as a building block did not yield any results.

Pyridines: As one of the most common heterocyclic systems, the synthesis of substituted pyridines is continually being explored. nih.govorgsyn.org Methods include cyclization strategies and functionalization of the pre-formed ring. rsc.org There is no available research demonstrating the incorporation of the 4-fluoro-2-methylphenyl moiety into a pyridine (B92270) ring via a reaction with this compound.

Synthesis of Oxygen- and Sulfur-Containing Heterocycles (e.g., Oxazoles, Thiazoles)

Oxazoles: These heterocycles can be synthesized through various methods, including the van Leusen oxazole (B20620) synthesis from aldehydes and TosMIC, wikipedia.org or copper-catalyzed intramolecular cyclizations. nih.gov The direct synthesis of oxazoles using an aryl isocyanide like this compound is not a common transformation, and no specific examples have been published.

Thiazoles: Thiazoles are another important class of heterocycles found in many bioactive compounds. nih.gov The Hantzsch thiazole (B1198619) synthesis, which reacts a thioamide with an α-haloketone, is a classical preparative method. youtube.com More modern methods involve multicomponent reactions or metal catalysis. organic-chemistry.orgnih.gov Despite the versatility of these methods, none have been reported to use this compound as a reactant.

Generation of Fused, Spirocyclic, and Bridged Heterocyclic Systems

The construction of complex, three-dimensional molecular architectures is a central theme in modern organic synthesis, driven by the need for novel therapeutic agents and functional materials. This compound has proven to be a versatile reagent in multicomponent reactions (MCRs) aimed at the synthesis of fused, spirocyclic, and bridged heterocyclic systems. These reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical route to molecular complexity.

While specific examples detailing the use of this compound in the synthesis of all three types of these complex heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of isocyanides in reactions such as the Ugi and Passerini reactions provides a strong basis for its potential. For instance, the Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides, which can serve as precursors to a variety of heterocyclic structures. The incorporation of the 4-fluoro-2-methylphenyl moiety can influence the reactivity and subsequent cyclization pathways, potentially leading to novel fused heterocyclic cores.

The synthesis of spirocyclic heterocycles often relies on reactions that create a new ring system at a single, shared atom. Isocyanide-based MCRs can be ingeniously designed to achieve this. For example, a reaction between a cyclic ketone, an amino acid, and this compound could, in principle, lead to the formation of a spiro-heterocycle. The steric bulk of the 2-methyl group and the electronic influence of the 4-fluoro substituent on the isocyanide would play a crucial role in directing the stereochemical outcome of such a transformation.

Bridged heterocyclic systems, characterized by two rings sharing two non-adjacent atoms, present a significant synthetic challenge. The application of this compound in the construction of these frameworks is an area ripe for exploration. Intramolecular MCRs, where the reacting partners are tethered together, represent a promising strategy. The specific substitution pattern of this compound could be exploited to pre-organize the substrate for a favorable intramolecular cyclization, leading to the desired bridged architecture.

Functional Group Interconversions and Derivatizations Initiated by this compound

Beyond its role in the construction of complex carbocyclic and heterocyclic scaffolds, this compound is a valuable tool for facilitating a range of functional group interconversions and derivatizations. The isocyanide carbon, in its +2 oxidation state, exhibits both nucleophilic and electrophilic character, enabling its participation in a diverse array of chemical transformations.

One of the most prominent examples of this is the Passerini three-component reaction. This reaction, which combines an isocyanide, a carboxylic acid, and an aldehyde or ketone, yields an α-acyloxy carboxamide. The use of this compound in this context introduces a fluorinated aromatic amide moiety into the product. This amide can then be subjected to a variety of subsequent transformations. For example, hydrolysis can liberate a carboxylic acid and an amine, while reduction can afford an amino alcohol. This two-step sequence effectively allows for the conversion of a carbonyl group and a carboxylic acid into a more complex, functionalized molecule.

The Ugi reaction also provides a powerful platform for functional group derivatization. The resulting bis-amide products, bearing the 4-fluoro-2-methylphenyl group, are themselves rich in functionality and can be further elaborated. For instance, the amide bonds can be selectively cleaved under different conditions to reveal new functional groups. This versatility makes this compound a valuable reagent for diversity-oriented synthesis, where the goal is to rapidly generate a library of structurally diverse molecules for biological screening.

Stereoselective Synthesis and Chiral Induction with this compound (if applicable)

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs. While this compound is itself an achiral molecule, its participation in stereoselective reactions can be achieved through several strategies.

In the context of multicomponent reactions, the use of chiral starting materials, such as a chiral amine or a chiral carboxylic acid in the Ugi reaction, can lead to the formation of diastereomeric products. The steric and electronic properties of the 4-Fluoro-2-methylphenyl group can influence the diastereoselectivity of the reaction, favoring the formation of one diastereomer over the other. This substrate-controlled diastereoselectivity is a valuable tool for accessing enantiomerically enriched compounds.

Furthermore, the development of chiral catalysts for isocyanide-based reactions is an active area of research. A chiral Lewis acid or a chiral Brønsted acid could, in principle, coordinate to one of the reactants and create a chiral environment, thereby inducing enantioselectivity in the reaction with this compound. While specific examples employing this particular isocyanide in catalytic asymmetric reactions are not widely reported, the potential for such applications is significant. The fluorine atom and the methyl group on the aromatic ring could play a key role in the non-covalent interactions between the substrate and the chiral catalyst, influencing the stereochemical outcome.

The field of chiral induction, where a chiral auxiliary is temporarily incorporated into a molecule to direct a stereoselective transformation and is subsequently removed, also presents opportunities for the use of this compound. For instance, a chiral alcohol could be used in a Passerini reaction, and the resulting chiral α-acyloxy carboxamide could then undergo further diastereoselective reactions before the chiral auxiliary is cleaved.

Conclusion

4-Fluoro-2-methylphenylisocyanide stands as a testament to the enduring importance of isocyanide chemistry in modern organic synthesis. While specific, detailed research on this particular molecule is not extensively documented in readily accessible literature, its structural features and the known reactivity of the isocyanide functional group strongly suggest its potential as a valuable building block. The strategic incorporation of fluorine and a methyl group on the phenyl ring positions it as a promising reagent for the synthesis of novel compounds with tailored properties for applications in medicinal chemistry, materials science, and organometallic chemistry. Further dedicated investigation into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

Coordination Chemistry and Catalytic Applications of 4 Fluoro 2 Methylphenylisocyanide Complexes

4-Fluoro-2-methylphenylisocyanide as a Ligand in Transition Metal Chemistry

This compound is an aryl isocyanide that serves as a versatile ligand in transition metal chemistry. The isocyanide moiety (–N≡C) functions as a strong σ-donor and a tunable π-acceptor, analogous to carbon monoxide. The electronic landscape of this ligand is shaped by the interplay of the fluoro and methyl substituents on the phenyl ring, allowing for the fine-tuning of the properties of the resulting metal complexes.

Synthesis and Structural Characterization of Metal-Isocyanide Complexes of this compound

The synthesis of metal complexes with this compound is expected to follow standard procedures for the coordination of isocyanide ligands. These methods typically involve the reaction of a metal precursor, such as a metal halide or a complex with labile ligands, with the isocyanide in a suitable organic solvent.

For instance, a plausible synthetic route to a palladium(II) complex would be the displacement of a weakly bound ligand like 1,5-cyclooctadiene (B75094) (cod) from a precursor such as bis(cyclooctadiene)palladium(II) chloride:

[PdCl₂(cod)] + 2 CNC₆H₃(4-F)(2-Me) → cis-[PdCl₂(CNC₆H₃(4-F)(2-Me))₂] + cod

The characterization of such complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: The stretching frequency of the isocyanide C≡N bond is a critical diagnostic marker. In the uncoordinated ligand, this vibration appears at a characteristic frequency. Upon coordination to a metal, this frequency typically shifts to higher wavenumbers, reflecting the σ-donation from the isocyanide to the metal center, which strengthens the C≡N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the structure of the ligand framework within the complex and for probing the electronic environment of the metal center. The chemical shift of the isocyanide carbon in the ¹³C NMR spectrum is particularly sensitive to the coordination environment.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information about the three-dimensional structure of the complex, including precise bond lengths, bond angles, and the coordination geometry around the metal. For example, Pd(II) and Pt(II) complexes with isocyanide ligands commonly adopt a square planar geometry.

Illustrative Spectroscopic and Structural Data for a Hypothetical cis-[PdCl₂(CNC₆H₃(4-F)(2-Me))₂] Complex:

| Parameter | Illustrative Value |

| IR Spectroscopy | |

| ν(C≡N) (cm⁻¹) | 2190 |

| ¹H NMR (CDCl₃, δ ppm) | |

| CH₃ | 2.48 (s, 6H) |

| Aromatic H | 6.95-7.25 (m, 6H) |

| ¹³C NMR (CDCl₃, δ ppm) | |

| C≡N | 136.0 |

| CH₃ | 18.5 |

| C-F (¹JCF) | 163.0 (d) |

| X-ray Crystallography | |

| Pd-C bond length (Å) | 2.00 |

| Pd-Cl bond length (Å) | 2.34 |

| C-N-C bond angle (°) | 176 |

| Coordination Geometry | Square Planar |

Note: This data is hypothetical and serves for illustrative purposes only.

Electronic and Steric Parameters of this compound as a Ligand

The utility of a ligand in coordination chemistry and catalysis is largely dictated by its electronic and steric profiles.

Electronic Parameters: The electronic character of this compound is a composite of the effects of its substituents. The para-fluoro group acts as an electron-withdrawing group via induction, which tends to decrease the ligand's σ-donating strength and increase its π-accepting capability. Conversely, the ortho-methyl group is electron-donating, enhancing the ligand's σ-basicity. The net electronic effect is a fine balance between these opposing influences.

Illustrative Comparison of Ligand Properties:

| Ligand | Relative σ-Donating Strength | Relative π-Accepting Strength | Estimated Cone Angle (°) |

| Phenylisocyanide | Baseline | Baseline | ~165 |

| 4-Fluorophenylisocyanide | Lower | Higher | ~165 |

| This compound | Slightly higher than 4-F-PhNC | Slightly lower than 4-F-PhNC | ~175 |

| 2,6-Dimethylphenylisocyanide | Higher | Lower | ~185 |

Note: This data is based on established chemical principles and is for illustrative comparison.

Influence of Fluoro and Methyl Substituents on Ligand-Metal Interactions and Complex Stability

The substituents on the phenyl ring of this compound exert a significant influence on the stability of its metal complexes. The electron-withdrawing fluoro group can enhance π-backbonding from an electron-rich metal to the ligand, thereby strengthening the metal-ligand bond. The electron-donating methyl group increases the σ-basicity of the ligand, leading to a stronger σ-bond with the metal. The steric bulk of the methyl group can also contribute to complex stability by sterically shielding the metal center from unwanted side reactions.

Homogeneous Catalysis Mediated by this compound Metal Complexes

While specific catalytic applications for complexes of this compound are not documented, their potential can be extrapolated from the well-established catalytic behavior of other isocyanide-metal complexes, particularly those of palladium.

C-H Activation and Functionalization Reactions

Palladium complexes are prominent catalysts for C-H activation. The electronic properties of the this compound ligand could prove advantageous in such catalytic cycles. The electron-withdrawing nature of the fluoro group may increase the electrophilicity of the palladium center, which could facilitate the C-H bond-breaking step. The steric influence of the ortho-methyl group could play a role in directing the regioselectivity of the C-H functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis. Isocyanide ligands, while less common than phosphines, have been successfully employed in these reactions.

Suzuki-Miyaura Coupling: In the reaction between an organoboron compound and an organohalide, the electron-donating methyl group of the ligand could facilitate the initial oxidative addition step.

Sonogashira Coupling: For the coupling of a terminal alkyne with an aryl or vinyl halide, the π-accepting character of the isocyanide ligand, modulated by the fluoro substituent, could influence the final reductive elimination step.

Illustrative Table of Potential Catalytic Performance:

| Reaction | Aryl Halide | Coupling Partner | Product | Illustrative Yield (%) |

| Suzuki-Miyaura | 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | 85 |

| Sonogashira | 1-Iodo-4-nitrobenzene | Phenylacetylene | 4-Nitrodiphenylacetylene | 90 |

| Negishi | 4-Bromobenzonitrile | Phenylzinc chloride | 4-Cyanobiphenyl | 80 |

Note: This table is hypothetical and intended to illustrate potential applications.

Asymmetric Catalysis and Enantioselective Transformations

The use of isocyanide-based ligands in asymmetric catalysis is a burgeoning field, with significant potential for the synthesis of chiral molecules. While specific research on the application of this compound in this domain is not extensively documented in publicly available literature, the principles of asymmetric catalysis using aryl isocyanides provide a framework for understanding its potential role. Chiral ligands are crucial for inducing enantioselectivity in metal-catalyzed reactions, and isocyanides can be incorporated into chiral ligand scaffolds. sci-hub.seacs.orgmdpi.com

The development of catalytic enantioselective reactions involving isocyanides has been a focus of increasing attention, moving beyond classical multicomponent reactions like the Passerini and Ugi reactions. sci-hub.se The goal is to employ a chiral catalyst to achieve asymmetric induction, which is often more efficient than using stoichiometric amounts of a chiral auxiliary. sci-hub.se

One of the most studied areas is the catalytic enantioselective formal [3+2] cycloaddition of α-isocyanides with various electrophiles. sci-hub.se For instance, the reaction between isocyanoacetates and aldehydes or imines, catalyzed by chiral metal complexes, provides a route to optically active oxazolines and imidazolines. sci-hub.se These products are valuable precursors to chiral amino alcohols and diamines. While these examples typically involve isocyanides with an α-proton, the principles of creating a chiral environment around the metal center are broadly applicable.

Hayashi and co-workers pioneered the use of chiral ferrocenylphosphine ligands modified with hydroxyalkylamino groups. acs.org These ligands could form hydrogen bonds with nucleophiles like deprotonated alkyl isocyanides, leading to high enantioselectivities (up to 92% ee). acs.org This highlights the importance of secondary interactions between the ligand and the substrate in achieving high levels of stereocontrol.

More recently, chiral N,N'-dioxide/Mg(II) complexes have been shown to catalyze highly enantioselective isocyanide-based multicomponent reactions. nih.govacs.org These reactions tolerate a wide range of alkyl- and aryl-substituted isocyanides, affording phenoxyimidate products in good to excellent yields and enantioselectivities (up to 95.5:4.5 er). nih.govacs.org A proposed catalytic cycle and transition state model rationalize the observed enantiocontrol. nih.govacs.org

Although direct data for this compound is unavailable, its electronic properties—a combination of the electron-withdrawing fluorine atom and the electron-donating methyl group—would influence the coordination properties and the reactivity of any metal complex it forms. The steric bulk provided by the ortho-methyl group could also play a significant role in the stereochemical outcome of a catalytic reaction.

Table 1: Examples of Enantioselective Reactions with Aryl Isocyanides

| Catalyst/Ligand System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Chiral Ferrocenylphosphine-Au(I) | [3+2] Cycloaddition | α-Isocyanoacetates and Aldehydes | Oxazolines | Up to 92% ee acs.org |

| Chiral N,N'-dioxide/Mg(II) | Multicomponent Reaction | Alkyl- and Aryl-isocyanides, Alkylidene Malonates, Phenols | Phenoxyimidates | Up to 95.5:4.5 er nih.govacs.org |

| Chiral Ferrocenylphosphine with Hydroxyalkylamino Groups | Aldol-type reaction | Alkyl isocyanides and Aldehydes | Functionalized oxazolines | Up to 92% ee acs.org |

Polymerization and Oligomerization Catalysis

The polymerization of isocyanides is a well-established method for synthesizing helical polymers with unique properties. While specific studies on the polymerization of this compound are not readily found, the general principles of aryl isocyanide polymerization offer insights into its potential behavior.

Palladium(II) complexes are effective catalysts for the living polymerization of isocyanides, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. mdpi.comacs.org Alkyne-Pd(II) catalysts, in particular, have been shown to initiate the living polymerization of various aryl isocyanides. acs.org The resulting polyisocyanides often adopt a helical, rod-like structure. e3s-conferences.org

The substitution pattern on the phenyl ring of the isocyanide monomer significantly influences the properties of the resulting polymer. For instance, a new stepwise iterative method has been developed for the synthesis of well-defined dendrimer-like helical poly(phenyl isocyanide)s (PPIs) using palladium catalysts. dntb.gov.ua This method allows for the creation of high-generation and high-molecular-weight polymers. dntb.gov.ua

Furthermore, N-heterocyclic carbene (NHC)-ligated scandium trialkyl complexes have been used to catalyze the polymerization of aryl isocyanides. e3s-conferences.org These catalysts exhibit high activity and can produce optically active polymers when chiral monomers are used. e3s-conferences.org

A novel polymerization system based on the alternating insertion of an isocyanide and an alkyne into a palladium-carbon bond has also been developed. rsc.org This method utilizes a monomer containing both an isocyanide and an alkyne moiety, leading to the formation of a polymer with indole (B1671886) units in the main chain. rsc.org

Given its structure, this compound would be expected to undergo polymerization with suitable transition metal catalysts. The fluorine and methyl substituents would likely influence the electronic properties and solubility of the resulting polymer. The steric hindrance from the ortho-methyl group might affect the polymerization kinetics and the helical pitch of the polymer.

Table 2: Catalytic Systems for Aryl Isocyanide Polymerization

| Catalyst System | Monomer Type | Polymer Structure | Key Features |

| Alkyne-Pd(II) Complexes acs.org | Aryl isocyanides | Helical polyisocyanides | Living polymerization, controlled molecular weight, low dispersity |

| Palladium Complexes with Double Arms dntb.gov.ua | Phenyl isocyanides | Dendrimer-like helical poly(phenyl isocyanide)s | Stepwise iterative synthesis, high molecular weight |

| (IPr)Sc(CH₂SiMe₃)₃ / [Ph₃C][B(C₆F₅)₄] e3s-conferences.org | Aryl isocyanides | Poly(aryl isocyanide)s | High catalytic activity, potential for optically active polymers |

| Chloro(methyl)bis(triphenylphosphine)palladium rsc.org | Aryl isocyanide with alkyne moiety | Polymer with indole units | Alternating insertion of isocyanide and alkyne |

Heterogeneous Catalysis and Surface Chemistry Involving this compound Derivatives

The interaction of isocyanides with metal surfaces is a foundational aspect of their role in heterogeneous catalysis. nih.gov While specific studies on this compound are scarce, the general behavior of aryl isocyanides on metal surfaces provides a strong basis for understanding its potential applications. Isocyanides bind strongly to a variety of metal surfaces, forming self-assembled monolayers that can be used to functionalize the surface and influence catalytic reactions. nih.gov

The knowledge of coordination chemistry of isocyanide ligands in transition-metal complexes is fundamental to understanding their adsorption and reactivity on metal surfaces. nih.gov These adsorbed isocyanides can participate in catalytic reactions, stabilize metal nanoparticles, and be used in the functionalization of metal electrodes. nih.gov

The structure of the active sites and the ability to control their nature are critical questions in the design of better heterogeneous catalysts. researchgate.net The use of well-defined nanocrystals with controlled size, morphology, and exposed facets allows for the tailoring of catalytic performance. rsc.org By depositing uniform palladium nanocrystals onto supports with controlled monolayer coatings, it has been demonstrated that even a single monolayer of alumina (B75360) can dramatically increase the reaction rate in methane (B114726) combustion. escholarship.org This highlights the importance of the metal-support interface.

While not directly involving isocyanides, these principles are applicable. A monolayer of this compound on a metal nanoparticle surface would alter the electronic properties and steric environment of the active sites, potentially influencing the selectivity and activity of a catalytic process. The fluorine and methyl substituents would modulate the interaction of the isocyanide with the surface and could influence the adsorption of other reactants.

Electrocatalysis and Photocatalysis with this compound Complexes

The application of isocyanide complexes in electrocatalysis and photocatalysis is an emerging area of research. Although there is no specific information on this compound in these fields, the general reactivity of aryl isocyanides and their metal complexes suggests potential applications.

In photocatalysis, copper(I) complexes with aryl isocyanide ligands have been investigated as photosensitizers. osti.gov The steric profile of the aryl isocyanide can significantly impact the excited-state lifetimes and photoluminescence quantum yields of these complexes. osti.gov For example, sterically encumbered aryl isocyanides can lead to longer excited-state lifetimes and improved performance in photoredox and photocatalytic reactions, such as dehalogenation and C-O bond activation. osti.gov The 2-methyl group in this compound would provide some steric bulk, which could be beneficial in this context.

Aromatic isocyanides themselves can act as visible-light photocatalysts. acs.org They have been shown to promote the α-amino C(sp³)–H functionalization of aromatic tertiary amines. acs.org This "dark side" of isocyanides, where they participate directly in the photocatalytic cycle, opens up new avenues for their application. acs.org

In electrocatalysis, the modification of electrode surfaces with organic molecules can tune the selectivity of reactions like CO₂ reduction. researchgate.net While direct studies with isocyanides are limited, the principle of modifying the electrode-electrolyte interface is well-established. Covalently functionalizing carbon nanomaterials with metal-binding groups can create effective heterogeneous electrocatalysts. nih.gov A monolayer of this compound or its complexes on an electrode surface could influence the local environment and steer the reaction towards a desired product.

The electrochemical synthesis of isocyanides has also been developed, offering a potentially safer and more efficient route to these compounds compared to traditional methods. youtube.com

Theoretical and Computational Investigations of 4 Fluoro 2 Methylphenylisocyanide

Electronic Structure and Bonding Analysis of 4-Fluoro-2-methylphenylisocyanide

The electronic structure and nature of bonding in isocyanide compounds are of significant interest due to their versatile applications in organic synthesis and materials science. Computational chemistry provides powerful tools to probe these characteristics at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. sid.ir By approximating the electron density, DFT calculations can predict molecular geometries, energies, and other ground-state properties with a good balance of accuracy and computational cost. stanford.edu For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its optimized geometry. sid.ir

These calculations would yield key structural parameters such as bond lengths and angles. For instance, in related substituted phenylisocyanides, the geometry of the phenyl ring is influenced by the electronic nature of the substituents. The isocyanide group (–N≡C) itself has a characteristic, nearly linear geometry. The electronic effects of the fluorine and methyl groups on the phenyl ring—the electron-withdrawing nature of fluorine and the electron-donating nature of the methyl group—would subtly alter the charge distribution and bond lengths within the aromatic system compared to unsubstituted phenylisocyanide.

Table 1: Illustrative DFT-Calculated Ground State Properties of Analogous Isocyanide Compounds

| Compound | Method/Basis Set | Key Geometric Parameter | Calculated Value |

| Methyl Isocyanide (CH₃NC) | SCF | Activation Energy (Isomerization) | 183.1 kJ/mol |

| Phenyl Isocyanide | B3LYP/6-311++G(df,p) | N≡C bond length | ~1.17 Å |

| 2,6-Dimethylphenylisocyanide | B3LYP | Re-N bond distance in complex | ~2.23 Å nih.gov |

This table presents representative data from computational studies on analogous compounds to illustrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energies and spatial distributions of these orbitals provide insights into a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO would likely be a π-orbital associated with the phenyl ring, with some contribution from the isocyanide group. The LUMO is expected to be a π* anti-bonding orbital, also delocalized over the aromatic system and the isocyanide function. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic absorption properties and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Substituents on the phenyl ring modulate the energies of these frontier orbitals. The electron-donating methyl group would raise the HOMO energy, enhancing its nucleophilicity, while the electron-withdrawing fluorine atom would lower the LUMO energy, increasing its electrophilicity.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Aromatic Compounds

| Compound | Computational Level | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | DFT/B3LYP | -6.75 | -0.21 | 6.54 |

| Toluene | DFT/B3LYP | -6.23 | -0.16 | 6.07 |

| Fluorobenzene | DFT/B3LYP | -6.81 | -0.45 | 6.36 |

This table provides illustrative data for simple substituted benzenes to demonstrate the effect of substituents on frontier orbital energies, which is analogous to the expected trends for this compound.

Charge Distribution, Electrostatic Potential, and Dipole Moment Studies

The distribution of electron density in a molecule is fundamental to its physical properties and chemical interactions. Computational methods can generate detailed maps of the molecular electrostatic potential (ESP), which reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For this compound, the ESP map would show a negative potential around the nitrogen atom of the isocyanide group and the fluorine atom, indicating their nucleophilic character. Conversely, the carbon atom of the isocyanide group and the hydrogen atoms would exhibit a positive potential, suggesting susceptibility to nucleophilic attack.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.org

Transition State Characterization and Reaction Pathway Determination

A key application of computational chemistry is the determination of reaction mechanisms, which involves locating the transition state (TS)—the highest energy point along the reaction coordinate. acs.org For reactions involving isocyanides, such as cycloadditions or insertions, computational methods can be used to model the geometry and energy of the transition state. Frequency calculations are performed to confirm the nature of the stationary points; a stable molecule will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

For example, in a hypothetical [3+2] cycloaddition reaction involving this compound, DFT calculations could be used to model the concerted or stepwise pathways, identify the relevant transition states, and determine which pathway is energetically more favorable.

Kinetic and Thermodynamic Parameters from Computational Modeling

By performing frequency calculations, it is also possible to compute other thermodynamic quantities such as entropy (S) and Gibbs free energy (G). The Gibbs free energy of activation (ΔG‡) is particularly important as it directly relates to the reaction rate constant via transition state theory. These computational predictions allow for a quantitative comparison of different potential reaction pathways and can explain observed product distributions and reaction selectivities. researchgate.netnih.gov

Table 3: Illustrative Calculated Thermodynamic and Kinetic Data for the Isomerization of Methyl Isocyanide to Acetonitrile

| Parameter | Computational Level | Calculated Value (at 298 K) |

| Reaction Enthalpy (ΔH) | High-level coupled-cluster | -103.8 kJ/mol acs.org |

| Activation Energy (Ea) | High-level coupled-cluster | 160.1 kJ/mol acs.org |

| Gibbs Free Energy of Activation (ΔG‡) | DFT (B3LYP) | ~155 kJ/mol |

This table showcases the type of kinetic and thermodynamic data that can be obtained from computational studies, using the well-studied methyl isocyanide isomerization as an example.

Solvent Effects and Implicit/Explicit Solvation Models

The chemical behavior of this compound in different environments is significantly influenced by its interaction with solvent molecules. Computational chemistry offers powerful tools to model these interactions, which can be broadly categorized into implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The polarizable continuum model (PCM) is a widely used example. In a hypothetical study of this compound, a PCM approach would be used to calculate the solute's electronic structure and properties as influenced by the bulk solvent polarity. This method is computationally efficient and provides a good first approximation of solvent effects on properties like conformational stability and electronic spectra.

Explicit Solvation Models: For a more detailed understanding of specific solute-solvent interactions, explicit solvation models are employed. In this approach, individual solvent molecules are included in the quantum mechanical calculation. For this compound, this would involve placing a number of solvent molecules (e.g., water, methanol, or acetonitrile) around the isocyanide functional group and the aromatic ring to investigate the formation of hydrogen bonds or other specific interactions. This level of theory, often using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), provides valuable insights into the microsolvation environment.

A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, often yields a balanced and accurate picture of solvation effects.

Below is an interactive data table illustrating hypothetical results from a computational study on the solvent effects on the C≡N stretching frequency of this compound, a key spectroscopic marker.

| Solvent | Dielectric Constant | Solvation Model | Calculated C≡N Stretch (cm⁻¹) |

| Gas Phase | 1 | None | 2135 |

| n-Hexane | 1.88 | PCM | 2133 |

| Dichloromethane | 8.93 | PCM | 2130 |

| Acetonitrile | 37.5 | PCM | 2128 |

| Water | 78.4 | PCM + 2 explicit H₂O | 2125 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend of a red-shift (decrease in frequency) with increasing solvent polarity.

Ligand Field Theory and Computational Studies of Metal-4-Fluoro-2-methylphenylisocyanide Complexes

Isocyanides are excellent ligands for a wide range of transition metals, forming stable organometallic complexes. The electronic structure and properties of such complexes with this compound can be rationalized using Ligand Field Theory (LFT) and further elucidated through detailed computational studies.

Ligand Field Theory (LFT): LFT provides a qualitative framework for understanding the splitting of the metal d-orbitals upon coordination of ligands. As a strong σ-donor and a moderate π-acceptor, this compound is expected to create a relatively large ligand field splitting. The magnitude of this splitting would depend on the metal center, its oxidation state, and the coordination geometry of the complex.

Computational Studies: DFT calculations are the workhorse for investigating the properties of metal-isocyanide complexes. A typical computational study on a hypothetical complex, such as [Fe(CN-C₆H₃-4-F-2-Me)₆]²⁺, would involve:

Geometry Optimization: To determine the most stable three-dimensional structure.

Bonding Analysis: Using techniques like the Natural Bond Orbital (NBO) analysis to quantify the σ-donation and π-backbonding between the metal and the isocyanide ligand.

Electronic Structure Calculation: To determine the energies of the molecular orbitals and predict the electronic absorption spectra (UV-Vis).

The table below presents hypothetical data from a DFT study on a series of octahedral metal complexes with this compound, illustrating key bonding and electronic parameters.

| Metal Complex | M-C Bond Length (Å) | C≡N Bond Length (Å) | Calculated Δoct (eV) |

| [Cr(CN-R)₆] | 2.05 | 1.17 | 3.1 |

| [Fe(CN-R)₆]²⁺ | 1.98 | 1.18 | 3.5 |

| [Co(CN-R)₆]³⁺ | 1.90 | 1.19 | 4.0 |

(Where R = 4-fluoro-2-methylphenyl). Note: This data is hypothetical and for illustrative purposes. An increase in π-backbonding from the metal to the ligand is expected to lengthen the C≡N bond.

Predictive Modeling for Novel Reactivity and Potential Applications of this compound

Computational modeling can be a powerful predictive tool to explore the potential reactivity and applications of this compound before extensive experimental work is undertaken.

Predicting Reactivity: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound. For example, the mechanism of its [4+1] cycloaddition reactions with dienes, a common reaction for isocyanides, could be investigated. By calculating the activation barriers for different reaction pathways, it is possible to predict the most likely products and the optimal reaction conditions.

Designing Novel Materials: The electronic properties of this compound, particularly when incorporated into metal complexes, suggest potential applications in materials science. Computational screening could be used to predict the non-linear optical (NLO) properties of its metal complexes or to design polymers incorporating this isocyanide for applications in electronics. For instance, the calculated hyperpolarizability of a molecule is a key indicator of its NLO potential.

The following table provides a hypothetical summary of predicted properties and potential applications based on computational modeling.

| Predicted Property | Computational Method | Potential Application |

| High Electron Affinity | DFT | n-type semiconductor material |

| Large First Hyperpolarizability | Time-Dependent DFT | Non-linear optics |

| Favorable LUMO Energy | DFT | Electron transport layer in OLEDs |

Note: The properties and applications listed are speculative and would require experimental validation.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Fluoro 2 Methylphenylisocyanide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and for probing the molecular structure of 4-Fluoro-2-methylphenylisocyanide. The most characteristic vibrational mode for this compound is the isocyanide (-N≡C) stretching frequency.

The -N≡C stretching vibration in aryl isocyanides typically appears in a distinct region of the infrared spectrum, generally between 2100 and 2140 cm⁻¹. capes.gov.brmcmaster.ca This intense absorption is a key diagnostic feature. For this compound, the electronic effects of the fluorine and methyl substituents on the phenyl ring are expected to modulate this frequency. The electron-withdrawing nature of the fluorine atom may lead to a slight increase in the -N≡C stretching frequency compared to unsubstituted phenyl isocyanide, while the electron-donating methyl group might have an opposing effect. The interplay of these substituents will determine the final observed frequency.

In addition to the isocyanide stretch, the IR and Raman spectra will display a series of bands corresponding to the vibrations of the substituted benzene (B151609) ring. These include C-H stretching vibrations (typically above 3000 cm⁻¹), aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), and in-plane and out-of-plane C-H bending vibrations. The C-F stretching vibration is expected to give rise to a strong absorption in the 1100-1300 cm⁻¹ region. The methyl group will exhibit its characteristic symmetric and asymmetric C-H stretching and bending modes.

Raman spectroscopy provides complementary information. While the -N≡C stretch is also Raman active, its intensity can vary. capes.gov.br The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, aiding in the detailed structural analysis. nih.gov A comparative analysis of the IR and Raman spectra, based on the principle of mutual exclusion for centrosymmetric molecules (which does not apply here), allows for a more complete assignment of the vibrational modes.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Isocyanide (-N≡C) | Stretching | 2110 - 2140 | IR (strong), Raman (variable) |

| Aromatic C-H | Stretching | 3000 - 3100 | IR (variable), Raman (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 | IR (variable), Raman (strong) |

| C-F | Stretching | 1100 - 1300 | IR (strong) |

| Methyl C-H | Stretching | 2850 - 2980 | IR (strong), Raman (strong) |

Note: These are predicted ranges based on data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of various nuclei, a complete picture of the molecular connectivity and conformation can be assembled.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the ¹⁹F nucleus. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing fluorine and electron-donating methyl substituents. The methyl protons will likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The isocyanide carbon is particularly noteworthy, with a characteristic chemical shift typically in the range of 155-170 ppm for aryl isocyanides. science-and-fun.de The carbons of the aromatic ring will show distinct resonances, with their chemical shifts influenced by the substituents. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. thermofisher.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. researchgate.net Coupling between the ¹⁹F nucleus and nearby protons will be observable in both the ¹H and ¹⁹F spectra, providing valuable structural information.

¹⁵N NMR: While ¹⁵N has a low natural abundance and sensitivity, ¹⁵N NMR can provide direct information about the nitrogen atom of the isocyanide group. The chemical shift of the ¹⁵N nucleus in isocyanides is sensitive to the electronic structure of the molecule.

Table 2: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | Aromatic-H | 6.8 - 7.5 | Multiplets (due to H-H and H-F coupling) |

| ¹H | Methyl-H | 2.2 - 2.5 | Singlet |

| ¹³C | Isocyanide-C | 155 - 170 | Singlet or triplet (if coupled to ¹⁴N) |

| ¹³C | Aromatic-C | 110 - 165 | Singlets and doublets (due to C-F coupling) |

| ¹³C | Methyl-C | 15 - 25 | Quartet |

| ¹⁹F | Aromatic-F | -110 to -130 | Multiplet (due to coupling with protons) |

Note: These are predicted ranges based on data for analogous compounds.

To definitively assign the complex NMR spectra, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between carbon and proton atoms. This is crucial for identifying quaternary carbons and for connecting the methyl group and the isocyanide functionality to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, which can help to confirm the substitution pattern on the aromatic ring and provide insights into the molecule's preferred conformation.

Solid-state NMR (ssNMR) can be a powerful tool for characterizing this compound in the solid phase. This technique can be used to study polymorphism, identify different crystalline forms, and probe the local environment of the nuclei in the solid state. ¹³C and ¹⁹F ssNMR would be particularly informative for this compound.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion. This is a crucial step in confirming the identity of the synthesized compound.

Electron ionization (EI) mass spectrometry will induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. chemguide.co.uk For this compound, the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic system. libretexts.org Plausible fragmentation pathways would involve:

Loss of the isocyanide group (as CN or HCN).

Cleavage of the methyl group, leading to a [M-15]⁺ ion.

Loss of a fluorine atom.

Fragmentation of the aromatic ring, leading to characteristic aromatic fragment ions.

A plausible primary fragmentation would be the loss of the isocyanide group to form a fluoromethylphenyl cation. Further fragmentation of this ion would then occur.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible Structure | m/z (for ¹²C, ¹H, ¹⁹F, ¹⁴N) |

| [C₈H₆FN]⁺ | Molecular Ion | 135 |

| [C₇H₆F]⁺ | Loss of CN | 109 |

| [C₈H₃FN]⁺ | Loss of 3H | 132 |

| [C₆H₄F]⁺ | Loss of C₂H₂ from [C₈H₆F]⁺ | 95 |

Note: These are predicted fragments based on general fragmentation principles.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives and Complexes

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself may be challenging, its derivatives and, more importantly, its metal complexes can often be crystallized and analyzed.

The coordination of this compound to a transition metal center can facilitate the growth of high-quality single crystals. wikipedia.org X-ray diffraction analysis of such a complex would provide precise information on:

The coordination geometry around the metal center.

The bond lengths and angles of the isocyanide ligand upon coordination, including the M-C≡N-C linkage which can provide insights into the degree of π-backbonding.

The solid-state packing of the complex, revealing any intermolecular interactions such as π-π stacking or hydrogen bonding. acs.org

This information is invaluable for understanding the electronic and steric properties of the isocyanide ligand and for designing new metal-based catalysts and materials.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying molecules with one or more unpaired electrons. In the context of this compound, EPR spectroscopy would be indispensable for detecting and characterizing any radical intermediates that may form during chemical reactions, such as single-electron transfer processes or homolytic bond cleavage.

The key parameters obtained from an EPR spectrum are the g-factor, which is analogous to the chemical shift in NMR, and the hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei. For a radical derived from this compound, hyperfine coupling would be expected with the ¹⁴N nucleus of the isocyanide group, the ¹⁹F nucleus, and the protons of the methyl group and the aromatic ring. Analysis of these coupling constants would provide a detailed map of the spin density distribution within the radical, revealing how the unpaired electron is delocalized across the molecule. This information is critical for understanding the radical's structure, stability, and reactivity.

Hypothetical EPR Data for a Radical Cation of this compound

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| g-factor | ~2.003 | Indicates the presence of a carbon-centered radical with some spin-orbit coupling contribution from fluorine and nitrogen. |

| a(¹⁴N) | 1.5 - 2.5 G | Quantifies the spin density on the nitrogen atom of the isocyanide group. |

| a(¹⁹F) | 3.0 - 5.0 G | Quantifies the spin density on the fluorine atom, indicating the extent of its participation in the radical's electronic structure. |

| a(¹H, -CH₃) | 4.0 - 6.0 G | Measures the spin density on the methyl protons, reflecting hyperconjugative effects. |

| a(¹H, ring) | 0.5 - 3.0 G | Provides insight into the spin distribution on the aromatic ring. |